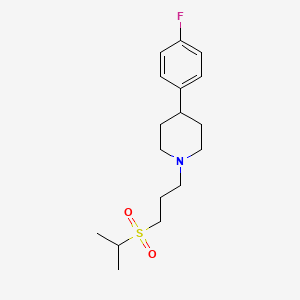

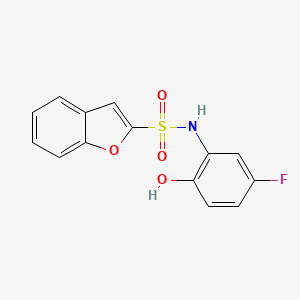

![molecular formula C13H23NO B7639915 [(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)

[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol, also known as CPCCOEt, is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes.

作用機序

[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol is a selective antagonist for mGluR1, which belongs to the G protein-coupled receptor family. When mGluR1 is activated by its ligand glutamate, it triggers a cascade of intracellular signaling pathways that regulate various physiological processes. This compound binds to the allosteric site on mGluR1 and prevents its activation by glutamate, thereby blocking the downstream signaling pathways.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects in different animal models. For example, this compound has been shown to reduce pain sensitivity in rats, suggesting that mGluR1 plays a role in pain processing. This compound has also been shown to reduce anxiety-like behavior and depression-like behavior in mice, suggesting that mGluR1 plays a role in emotional regulation. In addition, this compound has been shown to reduce drug-seeking behavior in rats, suggesting that mGluR1 plays a role in addiction. Furthermore, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, suggesting that mGluR1 may be a potential therapeutic target for these diseases.

実験室実験の利点と制限

[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol has several advantages and limitations for lab experiments. One advantage is its high selectivity for mGluR1, which allows researchers to study the specific role of this receptor subtype in various physiological and pathological processes. Another advantage is its ability to cross the blood-brain barrier, which allows researchers to study the role of mGluR1 in the central nervous system. However, one limitation is its potential off-target effects on other receptors or enzymes, which may affect the interpretation of the results. Another limitation is its relatively short half-life, which may require frequent dosing in animal experiments.

将来の方向性

There are several future directions for the study of [(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol and mGluR1. One direction is to investigate the role of mGluR1 in other physiological and pathological processes, such as learning and memory, epilepsy, and schizophrenia. Another direction is to develop more selective and potent antagonists for mGluR1, which may have better therapeutic potential for various diseases. Furthermore, the development of mGluR1 modulators that can either enhance or inhibit its activity may provide new opportunities for the treatment of various diseases.

合成法

[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylcyclohexanone from cyclohexanone through a Grignard reaction. The second step involves the reaction of 3-methylcyclohexanone with ethyl acetoacetate to form 3-methylcyclohexenone. The third step involves the reaction of 3-methylcyclohexenone with (1R,4S)-4-amino-cyclopent-2-en-1-ol to form this compound.

科学的研究の応用

[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, this compound has been used to study the role of mGluR1 in pain processing, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name |

[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c1-10-3-2-4-12(7-10)14-13-6-5-11(8-13)9-15/h5-6,10-15H,2-4,7-9H2,1H3/t10?,11-,12?,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNCWHSGTREGNN-PYNQCMFNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NC2CC(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCC(C1)N[C@H]2C[C@H](C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

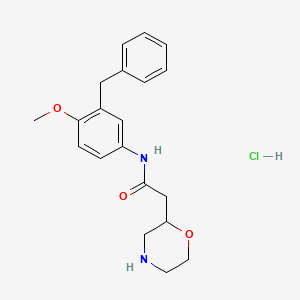

![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)

![N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine-3-carboxamide;hydrochloride](/img/structure/B7639854.png)

![N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7639886.png)

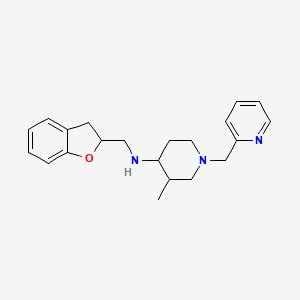

![N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7639901.png)

![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)

![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)

![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)

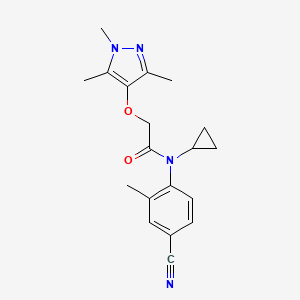

![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)

![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)